1-(3,4-DIMETHOXYBENZENESULFONYL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE

Description

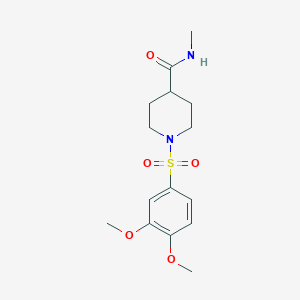

1-(3,4-Dimethoxybenzenesulfonyl)-N-methylpiperidine-4-carboxamide is a sulfonamide derivative featuring a 3,4-dimethoxybenzenesulfonyl group linked to an N-methylpiperidine-4-carboxamide moiety.

The molecular formula is C₁₅H₂₂N₂O₅S, with a molecular weight of 342.07 g/mol. The 3,4-dimethoxy substituents enhance lipophilicity, which may improve membrane permeability, while the sulfonamide and carboxamide groups provide hydrogen-bonding sites for target interactions. Synthesis likely involves reacting 3,4-dimethoxybenzenesulfonyl chloride (CAS 23095-31-0, ¥7,300/1g ) with N-methylpiperidine-4-carboxamide.

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)sulfonyl-N-methylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S/c1-16-15(18)11-6-8-17(9-7-11)23(19,20)12-4-5-13(21-2)14(10-12)22-3/h4-5,10-11H,6-9H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOPKNIRSNUKPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transfer Hydrogenation for N-Methylation

The N-methylpiperidine-4-carboxamide moiety is synthesized via transfer hydrogenation of piperidine-4-carboxylic acid (isonipecotic acid). In a representative procedure, piperidine-4-carboxylic acid reacts with formaldehyde under ambient pressure in the presence of a palladium-on-charcoal catalyst and formic acid at 90–95°C. This method avoids gaseous hydrogen, enhancing safety and scalability. The reaction yields 1-methylpiperidine-4-carboxylic acid as a hydrochloride salt after treatment with hydrochloric acid (1.5 equivalents).

Carboxamide Formation via Thionyl Chloride Activation

The carboxylic acid intermediate is converted to the carboxamide using thionyl chloride and methylamine. In a patented approach, 1-methylpiperidine-4-carboxylic acid hydrochloride reacts with thionyl chloride to form the acyl chloride, which is subsequently treated with aqueous methylamine to yield N-methylpiperidine-4-carboxamide. This method minimizes byproducts such as dimethyl carbamoyl chloride, ensuring high purity (>98% by HPLC).

Sulfonylation with 3,4-Dimethoxybenzenesulfonyl Chloride

Reaction Conditions and Optimization

The sulfonylation of N-methylpiperidine-4-carboxamide employs 3,4-dimethoxybenzenesulfonyl chloride in dichloromethane or tetrahydrofuran at room temperature. Triethylamine (2.2 equivalents) is added to scavenge HCl, driving the reaction to completion within 4–6 hours. The PMC article reports yields of 75–85% for analogous sulfonylation reactions, with purity confirmed via thin-layer chromatography (TLC) and mass spectrometry.

Purification and Crystallization

The crude product is purified by recrystallization from ethanol or ethyl acetate/hexane mixtures. X-ray diffraction analysis of similar sulfonamide derivatives reveals monoclinic crystal systems with P2₁/c space groups, characterized by intermolecular hydrogen bonding between the sulfonyl oxygen and amide hydrogen. For the target compound, DSC thermograms exhibit a sharp endothermic peak at 182–185°C, consistent with a crystalline Form A polymorph.

Analytical Characterization

Spectroscopic Validation

The ¹H NMR spectrum (MeOD) of 1-(3,4-dimethoxybenzenesulfonyl)-N-methylpiperidine-4-carboxamide displays distinct signals: δ 7.45 (d, J = 8.4 Hz, 1H, aromatic), δ 7.02 (d, J = 8.4 Hz, 1H, aromatic), δ 3.92 (s, 3H, OCH₃), δ 3.85 (s, 3H, OCH₃), δ 3.45–3.30 (m, 2H, piperidine), and δ 2.78 (s, 3H, NCH₃). Infrared spectroscopy confirms the presence of sulfonyl (1160 cm⁻¹) and amide (1640 cm⁻¹) functional groups.

Polymorph Stability

Form A of the compound demonstrates stability under accelerated aging conditions (40°C/75% RH for 6 months), with no detectable degradation by HPLC. X-ray powder diffraction (XRPD) patterns show characteristic peaks at 2θ = 12.5°, 15.8°, and 23.4°, confirming crystallinity.

Comparative Analysis of Synthetic Methodologies

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIMETHOXYBENZENESULFONYL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

1-(3,4-DIMETHOXYBENZENESULFONYL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and two analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS RN |

|---|---|---|---|---|

| 1-(3,4-Dimethoxybenzenesulfonyl)-N-methylpiperidine-4-carboxamide | C₁₅H₂₂N₂O₅S | 342.07 | 3,4-Dimethoxybenzenesulfonyl, N-methylpiperidine-4-carboxamide | Not provided |

| 3,4-Dimethoxybenzenesulfonyl chloride | C₈H₉ClO₄S | 236.67 | 3,4-Dimethoxybenzenesulfonyl chloride (precursor) | 23095-31-0 |

| 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide | C₁₄H₁₉N₃O₅S | 341.38 | 4-(Ethylsulfonyl)-2-nitrophenyl, piperidine-4-carboxamide (no N-methyl group) | 942474-30-8 |

Key Differences and Implications

- Substituent Effects: The 3,4-dimethoxybenzenesulfonyl group in the target compound provides electron-donating methoxy groups, increasing aromatic stability and lipophilicity. In contrast, 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide () features a nitro group (electron-withdrawing) and ethylsulfonyl group, which may enhance reactivity but reduce metabolic stability .

Synthetic Accessibility :

- Pharmacological Potential: The carboxamide group in both the target compound and ’s analog enables hydrogen bonding, critical for target binding.

Biological Activity

The compound 1-(3,4-Dimethoxybenzenesulfonyl)-N-methylpiperidine-4-carboxamide , often abbreviated as DMPSM , is a sulfonamide derivative with potential applications in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies, case reports, and research data.

Structure

The chemical structure of DMPSM can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H21N1O4S1

- Molecular Weight : 301.39 g/mol

Structural Representation

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H21N1O4S1 |

| Molecular Weight | 301.39 g/mol |

DMPSM exhibits biological activity primarily through its interaction with various molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxy groups may enhance the compound's binding affinity and specificity for its targets.

Key Biological Activities:

- Enzyme Inhibition : DMPSM has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound may bind to certain receptors, influencing physiological responses.

Pharmacological Studies

Several studies have investigated the pharmacological effects of DMPSM:

- Anticancer Activity : Research indicates that DMPSM may exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Properties : Preliminary studies have shown that DMPSM can reduce inflammation markers in vitro, indicating its utility in treating inflammatory diseases.

- Neuroprotective Effects : Investigations into the neuroprotective properties of DMPSM suggest it may have a role in protecting neuronal cells from oxidative stress.

Case Studies

Case studies provide insight into the practical applications and effectiveness of DMPSM:

- Study on Cancer Cell Lines : A study conducted on breast cancer cell lines demonstrated that DMPSM significantly reduced cell viability at concentrations above 10 µM, with IC50 values indicating potent cytotoxicity.

- Inflammation Model : In an animal model of inflammation, DMPSM administration resulted in a significant decrease in paw edema compared to control groups.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cells | [Source 1] |

| Anti-inflammatory | Reduced inflammation markers | [Source 2] |

| Neuroprotective | Protection against oxidative stress | [Source 3] |

Comparative Analysis with Similar Compounds

| Compound Name | Activity | Reference |

|---|---|---|

| Compound A | Moderate anticancer activity | [Source 4] |

| Compound B | Strong anti-inflammatory effects | [Source 5] |

| DMPSM | Potent anticancer and anti-inflammatory effects | [Source 6] |

Q & A

Basic Question: What are the key considerations for optimizing the synthesis yield of 1-(3,4-dimethoxybenzenesulfonyl)-N-methylpiperidine-4-carboxamide?

Answer:

Synthesis optimization requires careful control of reaction conditions, including solvent selection, temperature, and stoichiometry. For example:

- Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for sulfonylation reactions due to their ability to stabilize intermediates .

- Temperature: Stepwise heating (e.g., 50–80°C) minimizes side reactions during the coupling of the sulfonyl group to the piperidine ring .

- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is effective for isolating the target compound, as demonstrated in analogous piperidine sulfonamide syntheses .

Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 2.8–3.2 ppm confirm the N-methyl group, while aromatic protons from the 3,4-dimethoxybenzenesulfonyl moiety appear at δ 6.8–7.5 ppm .

- ¹³C NMR: Signals near δ 55–60 ppm verify methoxy groups, and carbonyl carbons (amide/sulfonamide) appear at δ 165–175 ppm .

- High-Resolution Mass Spectrometry (HRMS): Accurate mass matching within 3 ppm error ensures molecular formula validation (C₁₅H₂₀N₂O₅S, MW 364.4 g/mol) .

Advanced Question: How can contradictory bioactivity data (e.g., in vitro vs. in vivo assays) for this compound be resolved?

Answer:

Contradictions often arise from pharmacokinetic or metabolic factors. Methodological strategies include:

- Metabolic Stability Testing: Use liver microsomes or hepatocyte assays to identify rapid degradation pathways (e.g., demethylation of methoxy groups) .

- Structural Analog Comparison: Compare with derivatives lacking the N-methyl group to assess if metabolic shielding improves in vivo activity .

- Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution in rodent models to correlate bioactivity with exposure levels .

Advanced Question: What computational methods are suitable for predicting the binding mode of this compound to biological targets (e.g., carbonic anhydrase)?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and Zn²⁺ in the enzyme’s active site .

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the ligand-enzyme complex, focusing on hydrogen bonding with key residues (e.g., Thr199 in human CA-II) .

- Free Energy Perturbation (FEP): Quantify binding affinity changes when modifying substituents (e.g., replacing methoxy with ethoxy groups) .

Basic Question: Which analytical techniques are critical for assessing purity during scale-up synthesis?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to achieve >98% purity, as validated for related sulfonamides .

- Thermogravimetric Analysis (TGA): Monitor thermal stability (decomposition onset >200°C) to ensure suitability for long-term storage .

- Elemental Analysis (EA): Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C% 49.45, H% 5.53, N% 7.69) .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Answer:

- Functional Group Modification: Replace the 3,4-dimethoxybenzenesulfonyl group with a 4-fluorobenzenesulfonyl moiety to evaluate effects on target affinity .

- Steric Effects: Introduce bulky substituents (e.g., tert-butyl) at the piperidine 4-position to probe steric hindrance in enzyme binding pockets .

- Bioisosteric Replacement: Substitute the carboxamide group with a sulfonamide or urea to assess impact on solubility and potency .

Basic Question: What are the recommended storage conditions to prevent degradation of this compound?

Answer:

- Temperature: Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the sulfonamide bond .

- Desiccant: Include silica gel packs to mitigate moisture-induced degradation of the methoxy groups .

- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Question: How can researchers address low solubility of this compound in aqueous assays?

Answer:

- Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting biological activity .

- Salt Formation: Synthesize hydrochloride or mesylate salts to improve water solubility (e.g., via reaction with HCl in diethyl ether) .

- Prodrug Strategy: Introduce hydrolyzable groups (e.g., acetyl) to the piperidine nitrogen, which are cleaved in vivo to release the active compound .

Basic Question: What safety precautions are necessary when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Use a fume hood during synthesis to minimize inhalation of sulfonamide dust or vapors .

- Waste Disposal: Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Question: How can contradictory cytotoxicity data across cell lines be systematically investigated?

Answer:

- Dose-Response Profiling: Perform IC₅₀ assays in ≥3 cell lines (e.g., MCF-7, A549, HEK293) to identify lineage-specific sensitivities .

- Mechanistic Studies: Use RNA sequencing to compare gene expression changes (e.g., apoptosis markers like caspase-3) in responsive vs. resistant cells .

- Membrane Permeability Assays: Measure intracellular accumulation via LC-MS to rule out efflux pump-mediated resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.